molecular formula C18H30O2 B11847825 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol CAS No. 35144-81-1

4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol

Cat. No.: B11847825
CAS No.: 35144-81-1
M. Wt: 278.4 g/mol
InChI Key: JMNISNRAJNKYBE-KTSXYBPLSA-N
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Description

4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol: is a complex organic compound characterized by its unique structure, which includes multiple fused rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring structure, followed by functional group modifications to introduce the hydroxyl group at the desired position. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form ketones or carboxylic acids.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form alcohols or alkanes.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromene-2,7-diyl diacetate
  • 4a,6a-Dimethyl-hexadecahydro-indeno(4,5-h)isoquinolin-7-ol

Uniqueness

4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for various research and industrial applications.

Properties

CAS No.

35144-81-1

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol

InChI

InChI=1S/C18H30O2/c1-17-10-8-14-12(13(17)5-6-15(17)19)4-7-16-18(14,2)9-3-11-20-16/h12-16,19H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,18+/m0/s1

InChI Key

JMNISNRAJNKYBE-KTSXYBPLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCCO4)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CCCO4)C

Origin of Product

United States

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